Triphasiol
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Overview
Description
. Coumarins are a class of organic compounds that are widely distributed in nature and are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphasiol involves several steps, starting from basic organic compounds. The key steps include:
Formation of the chromen-2-one core: This is typically achieved through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Attachment of side chains: The 2,3-dihydroxy-3-methylbutoxy and 3-methyl-2-oxobutyl groups are introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Triphasiol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromen-2-one core.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly used.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted coumarins with different functional groups.
Scientific Research Applications
Triphasiol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the synthesis of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Triphasiol involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of Triphasiol, known for its anticoagulant properties.
Umbelliferone: A hydroxylated derivative of coumarin with antioxidant properties.
Scopoletin: Another coumarin derivative with anti-inflammatory and antimicrobial activities.
Uniqueness of this compound
This compound is unique due to its specific side chains, which confer distinct biological activities and chemical reactivity compared to other coumarins. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
81445-98-9 |
---|---|
Molecular Formula |
C19H24O6 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
7-(2,3-dihydroxy-3-methylbutoxy)-8-(3-methyl-2-oxobutyl)chromen-2-one |
InChI |
InChI=1S/C19H24O6/c1-11(2)14(20)9-13-15(24-10-16(21)19(3,4)23)7-5-12-6-8-17(22)25-18(12)13/h5-8,11,16,21,23H,9-10H2,1-4H3 |
InChI Key |
DMSHDRKZHASQRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC1=C(C=CC2=C1OC(=O)C=C2)OCC(C(C)(C)O)O |
melting_point |
85 °C |
physical_description |
Solid |
Origin of Product |
United States |
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